molecular formula C19H25NO2 B4690783 N-(ADAMANTAN-2-YL)-2-PHENOXYPROPANAMIDE

N-(ADAMANTAN-2-YL)-2-PHENOXYPROPANAMIDE

Cat. No.: B4690783
M. Wt: 299.4 g/mol
InChI Key: SGMAPVJMDZMDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamantan-2-yl)-2-phenoxypropanamide is a synthetic organic compound featuring an adamantane scaffold, a structure of significant interest in medicinal chemistry for its potential to modulate biological targets. The adamantane moiety is a privileged structure in drug discovery, known for its lipophilic and rigid nature, which can enhance binding affinity to specific receptors and improve pharmacokinetic properties . While specific data for this compound is subject to ongoing research, structurally similar adamantane-derived molecules have demonstrated promising biological activities. For instance, novel adamantane-based compounds are currently being explored as ligands for the sigma-2 receptor, a target implicated in cancer and neurodegenerative diseases . Furthermore, various adamantane-containing amides have shown notable antiviral activity against orthopoxviruses, including vaccinia and cowpox viruses, by potentially targeting the viral p37 protein . This combination of an adamantane core with a phenoxypropanamide side chain makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and virology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-adamantyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12(22-17-5-3-2-4-6-17)19(21)20-18-15-8-13-7-14(10-15)11-16(18)9-13/h2-6,12-16,18H,7-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMAPVJMDZMDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2CC3CC(C2)CC1C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phenoxy Ring Modification:the Aromatic Phenoxy Ring is a Prime Target for Electrophilic Aromatic Substitution.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group, primarily at the para and ortho positions relative to the ether linkage.

Halogenation: Using reagents like bromine in acetic acid or N-chlorosuccinimide can introduce halogen atoms onto the ring.

Friedel-Crafts Alkylation/Acylation: In the presence of a Lewis acid catalyst, the ring can be alkylated or acylated, though the ether oxygen can sometimes interfere with the catalyst.

Amide Bond Modification:the Amide Group Itself Offers Limited but Important Derivatization Points.

N-Alkylation/N-Acylation: The N-H proton can be deprotonated with a strong base (e.g., NaH) and the resulting anion can be reacted with an alkyl halide or an acyl chloride to yield N-substituted derivatives.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide into a secondary amine.

Table 3: Derivatization Strategies and Potential Reagents

Target MoietyReaction TypeReagent(s)Expected Functional Group
Adamantane (B196018) CageHydroxylationKMnO₄Hydroxyl (-OH)
Phenoxy RingNitrationHNO₃ / H₂SO₄Nitro (-NO₂)
Phenoxy RingHalogenationBr₂ / FeBr₃Bromo (-Br)
Amide N-HN-AlkylationNaH, then CH₃IN-Methyl (-N(CH₃)-)
Amide C=OReductionLiAlH₄Methylene (-CH₂-)

Theoretical and Computational Chemistry of N Adamantan 2 Yl 2 Phenoxypropanamide

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a detailed description of the electronic structure and energetic properties of molecules. These methods are invaluable for understanding the intrinsic properties of N-(adamantan-2-yl)-2-phenoxypropanamide.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium-sized molecules like this compound. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement of atoms, known as the ground state geometry.

Beyond geometry, DFT provides deep insights into the electronic structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.gov These maps are crucial for identifying sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Structural Parameters for a Conformer of this compound (Note: This data is hypothetical and serves to illustrate typical DFT calculation outputs.)

ParameterAtom 1Atom 2Atom 3Atom 4Value
Bond LengthC(amide)O(amide)--1.24 Å
Bond LengthN(amide)H(amide)--1.01 Å
Bond AngleC(amide)N(amide)C(adamantyl)-121.5°
Dihedral AngleC(phenyl)O(ether)C(chiral)N(amide)175.0°

Ab Initio Methods for Electronic Properties

While DFT is highly effective, ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer alternative and sometimes more accurate approaches for calculating electronic properties, albeit often at a higher computational expense. alrasheedcol.edu.iqresearchgate.net These methods are particularly valuable for obtaining precise electronic energies and for studying excited states.

For this compound, ab initio calculations could be employed to:

Validate DFT results: Comparing energies and geometries from methods like MP2 with DFT results can provide confidence in the chosen level of theory.

Calculate excited states: Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) followed by perturbation theory (CASPT2) can be used to predict the electronic absorption spectrum (UV-Vis). ias.ac.inalrasheedcol.edu.iq This allows for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.

Determine ionization potential and electron affinity: These fundamental electronic properties, which relate to the energies of the HOMO and LUMO, can be calculated with high accuracy using these methods.

Conformational Energy Landscape Exploration

The flexibility of the phenoxypropanamide side chain attached to the rigid adamantane (B196018) core means that this compound can exist in multiple, distinct three-dimensional shapes, or conformers. Mapping the conformational energy landscape is essential for understanding which shapes are most stable and how the molecule might change its shape. nih.govnih.gov

Computational chemists explore this landscape by systematically rotating the molecule's rotatable bonds (dihedral angles) and calculating the energy of each resulting conformation. This process identifies energy minima, which correspond to stable conformers, and the transition states that connect them. Studies on similar flexible molecules have shown that even subtle changes in conformation can significantly impact a molecule's properties and biological activity. researchgate.net For the title compound, key dihedral angles to explore would be those around the C-O ether bond, the C-C bond of the propanamide backbone, and the C-N amide bond.

The results of such an analysis are typically visualized as a potential energy surface (PES), which plots energy against the rotational angles. researchgate.net This allows for the identification of the global minimum (the most stable conformer) and other low-energy conformers that may be present in equilibrium. chemrxiv.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to interpret and verify experimental results.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Predicting ¹H and ¹³C NMR chemical shifts computationally can aid in the assignment of complex spectra. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method, typically used within a DFT framework, is a standard approach for calculating NMR shielding tensors, which are then converted into chemical shifts. nih.gov The accuracy of these predictions has been shown to be high enough to distinguish between different isomers and conformers. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netresearchgate.net By comparing the calculated vibrational spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and gain insight into the nature of its chemical bonds. Each predicted frequency corresponds to a specific atomic motion, such as the stretching of the C=O amide bond or the bending of the N-H bond.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This data is hypothetical. Predicted values are typical outputs of DFT calculations, while experimental values are what one would aim to measure.)

ParameterPredicted Value (DFT/B3LYP)Experimental Value
¹³C NMR Shift (Amide C=O)172.5 ppm171.8 ppm
¹H NMR Shift (Amide N-H)7.95 ppm8.02 ppm
IR Frequency (C=O Stretch)1685 cm⁻¹1678 cm⁻¹
IR Frequency (N-H Stretch)3350 cm⁻¹3342 cm⁻¹

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a highly detailed view, it is computationally intensive. For studying the behavior of molecules over time or in larger systems (like in a solvent), molecular mechanics and dynamics are the preferred tools.

Force Field Development and Validation for this compound

Molecular Dynamics (MD) simulations rely on a simplified, classical mechanics-based model of a molecule called a force field. A force field is a set of parameters and equations that describe the potential energy of a molecule as a function of its atomic coordinates. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). nih.govnih.gov

Standard force fields like AMBER, CHARMM, or GAFF may not have accurate parameters for the unique chemical environment of this compound. rsc.orgrsc.org Therefore, a crucial first step is the development and validation of specific force field parameters for this molecule. This process typically involves:

Parameter Derivation: Initial parameters can be taken from existing force fields for similar fragments. nih.gov Crucially, electrostatic parameters (atomic charges) are often derived from quantum chemical calculations (e.g., using the RESP or Merz-Kollman schemes) to accurately represent the electron distribution. nih.gov

Parameter Optimization: Torsional parameters are often adjusted to reproduce the conformational energy landscape calculated by higher-level quantum mechanics. nih.gov This ensures that the MD simulations will correctly sample the important low-energy conformers of the molecule.

Validation: The new force field is tested by running simulations and comparing the results to either experimental data (if available) or to the benchmark quantum chemical calculations. This may involve comparing geometries, conformational preferences, or thermodynamic properties. nih.gov The goal is to create a model that is both computationally efficient and chemically accurate. researchgate.net

Conformational Sampling and Stability

The conformational landscape of this compound is defined by the rotational possibilities around its single bonds, balanced by the steric hindrance imposed by its bulky adamantane and phenoxy groups. The adamantane moiety itself is a rigid cage-like hydrocarbon, but its connection to the propanamide linker introduces conformational flexibility. mdpi.com

Computational studies on analogous structures, such as N'-(adamantan-2-ylidene)benzohydrazide, utilize molecular dynamics simulations and quantum chemical calculations to identify stable conformers. ias.ac.inresearchgate.net These analyses typically reveal a limited number of low-energy structures. For instance, studies on similar compounds identify distinct "cis" and "trans" conformers with respect to the amide bond, with further rotational isomers possible due to the linker chain. ias.ac.inresearchgate.net The stability of these conformers is dictated by a combination of steric repulsion and stabilizing intramolecular interactions.

In related adamantyl-based esters, the introduction of the bulky adamantane group was found to favor a synclinal conformation, where the torsion angles are typically between 70° and 86°. mdpi.com This suggests that the adamantane group in this compound likely plays a dominant role in restricting the available conformational space, leading to a few well-defined, stable structures. The replacement of a rigid fragment with a more conformationally labile one can significantly alter the molecule's pharmacological profile, highlighting the importance of conformational analysis. researchgate.net

Table 1: Potential Stable Conformers Identified in Structurally Related Adamantane Derivatives This table is illustrative, based on findings for analogous compounds like N'-(adamantan-2-ylidene)benzohydrazide.

Conformer TypeKey Dihedral AngleRelative StabilityReference
trans-"central"α2, α3High ias.ac.inresearchgate.net
trans-"left"α2, α3Moderate ias.ac.inresearchgate.net
trans-"right"α2, α3Moderate ias.ac.inresearchgate.net
cis-"central"α2, α3Lower ias.ac.inresearchgate.net

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can significantly influence the conformational preferences and dynamics of this compound. Molecular dynamics simulations are a powerful tool for exploring these effects. Studies on the related N'-(adamantan-2-ylidene)benzohydrazide in an ethanol (B145695) solution showed that while the core cis/trans conformations remained distinct, the solvent mediated the dynamic spatial orientation of the adamantane nucleus relative to the aromatic ring. ias.ac.in

The solvent can stabilize certain conformers through intermolecular interactions, such as hydrogen bonding with the amide group or dipole-dipole interactions. For a molecule with both a highly lipophilic adamantane group and a more polar phenoxypropanamide segment, the choice of solvent is critical. In aqueous environments, the hydrophobic adamantane cage may drive conformational changes to minimize its solvent exposure, a phenomenon crucial for biological interactions. Conversely, in non-polar solvents, different intramolecular interactions might be favored. Understanding these solvent effects is essential, as the conformation in solution is directly relevant to the molecule's behavior in biological systems. nih.govresearchgate.net

Analysis of Molecular Topology and Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that defines chemical concepts like atoms and bonds based on the topology of the electron density (ρ). e-bookshelf.denzdr.ru This approach allows for a rigorous and quantitative description of all chemical interactions, from strong covalent bonds to weak non-covalent interactions (NCIs), which are critical for supramolecular chemistry and drug-receptor binding. researchgate.netmhmedical.com By analyzing the gradient vector field of the electron density, QTAIM partitions a molecule into discrete atomic basins. e-bookshelf.de The points where the gradient is zero are known as critical points, and they are used to map out the complete bonding network of a molecular system. researchgate.net This method is particularly powerful for characterizing the subtle forces, such as hydrogen bonds and van der Waals interactions, that govern molecular recognition and crystal packing. nih.govrsc.org

The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at specific points in space provides deep insight into the nature of chemical bonds and interactions. The electron density itself, ρ, is a fundamental property that reveals where electrons are concentrated. researchgate.net The Laplacian of the electron density, ∇²ρ, indicates whether the electron density is locally concentrated (∇²ρ < 0), as expected for covalent bonds, or locally depleted (∇²ρ > 0), which is characteristic of closed-shell interactions like hydrogen bonds, ionic bonds, and van der Waals forces. nzdr.ru In studies of adamantane-thiadiazole derivatives, QTAIM analysis of the electron density distribution has been successfully used to identify and characterize a variety of intra- and intermolecular non-covalent interactions that stabilize the crystal structure. rsc.orgresearchgate.net

Within the QTAIM framework, a line of maximum electron density linking two atomic nuclei is called a bond path, and the point of minimum density along this path is the bond critical point (BCP). nzdr.ru The properties of the electron density at the BCP provide quantitative information about the nature and strength of the interaction. researchgate.net

For this compound, the key interactions susceptible to this analysis would be the N-H···O hydrogen bond within the amide linkage (if conformation allows) and intermolecular hydrogen bonds, as well as weaker C-H···O and C-H···π interactions. In a comprehensive study of related adamantane derivatives, QTAIM was used to quantify the strength of N–H⋯N hydrogen bonds and even very weak Csp³–H⋯H–Csp³ contacts between adamantane cages. nih.govrsc.org The strength of these interactions is correlated with topological parameters at the BCP, including the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb). researchgate.netnih.gov

Table 2: Representative QTAIM Parameters for Non-Covalent Interactions in Adamantane Derivatives Data derived from analysis of analogous compounds. nih.gov

Interaction Typeρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Nature of Interaction
N–H···N0.09 - 0.150.9 - 1.2< 0Strong H-bond, partially covalent
C–H···S~0.02~0.2> 0Weak H-bond, closed-shell
C–H···H–C~0.03~0.3> 0van der Waals, closed-shell

Note: For closed-shell interactions (like hydrogen bonds), ∇²ρ(r) > 0. A negative value for the total energy density, H(r), indicates a degree of covalent character and significant stabilization. nih.gov

Computational Design Principles for this compound Analogs

The adamantane cage is a highly valued scaffold in medicinal chemistry due to its rigid, well-defined three-dimensional structure and its lipophilic character, which can enhance binding to protein targets. mdpi.comnih.govnih.gov Computational design principles for analogs of this compound focus on leveraging these properties to create new molecules with tailored activities.

A primary computational tool is molecular docking. nih.gov This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target, such as an enzyme or receptor. For example, in the design of adamantane-based inhibitors for the enzyme 11β-HSD1, docking studies revealed that the adamantane moiety fits into specific hydrophobic pockets, while other parts of the molecule form key hydrogen bonds and other interactions with active site residues. nih.gov

By analyzing the binding mode of the parent compound, computational chemists can design analogs with strategic modifications. This could involve:

Modifying the phenoxy group: Adding or moving substituents on the phenyl ring to enhance π-π stacking or form new hydrogen bonds.

Altering the linker: Changing the length or rigidity of the propanamide chain to optimize the positioning of the adamantane and phenoxy groups within the binding site.

Substituting the adamantane cage: While less common, derivatizing the adamantane cage itself could introduce new interaction points.

The goal of these designs is to improve properties like binding affinity, selectivity, and pharmacokinetic profiles. The synthesis of a series of analogs followed by biological testing provides feedback that refines the computational models, creating a powerful design-synthesize-test cycle. nih.gov

Chemical Reactivity and Transformations of N Adamantan 2 Yl 2 Phenoxypropanamide

Hydrolysis Reactions of the Amide Bond

The amide bond in N-(adamantan-2-yl)-2-phenoxypropanamide is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-phenoxypropanoic acid and adamantan-2-amine. The rate of this cleavage is influenced by the steric hindrance imposed by the bulky 2-adamantyl group adjacent to the amide nitrogen.

Under acidic conditions, the reaction is initiated by protonation of the amide oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to release the amine and carboxylic acid.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the adamantan-2-yl amide anion, which is subsequently protonated by the solvent.

Table 1: Products of Amide Bond Hydrolysis

ReactantConditionsProducts
This compoundAcidic or Basic Hydrolysis2-Phenoxypropanoic acid
Adamantan-2-amine

Functional Group Transformations on the Phenoxy Moiety

The phenoxy group of this compound is an aromatic ring that can participate in various substitution reactions. The ether linkage and the attached propanamide side chain influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The oxygen atom of the phenoxy group is an activating substituent, directing incoming electrophiles to the ortho and para positions of the aromatic ring. masterorganicchemistry.com This is due to the ability of the oxygen's lone pairs to donate electron density to the ring, stabilizing the cationic intermediate (arenium ion) formed during the reaction. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The specific conditions for these reactions would need to be optimized to account for the presence of the amide and adamantyl functionalities. For instance, strongly acidic conditions used in nitration or sulfonation could potentially lead to competing amide hydrolysis.

Table 2: Potential Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄N-(adamantan-2-yl)-2-(2-nitrophenoxy)propanamide, N-(adamantan-2-yl)-2-(4-nitrophenoxy)propanamide
BrominationBr₂, FeBr₃N-(adamantan-2-yl)-2-(2-bromophenoxy)propanamide, N-(adamantan-2-yl)-2-(4-bromophenoxy)propanamide
AcylationRCOCl, AlCl₃N-(adamantan-2-yl)-2-(4-acylphenoxy)propanamide

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) on the phenoxy ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, typically in the ortho and/or para positions to a leaving group. nih.govlibretexts.orglibretexts.orgyoutube.com In its ground state, this compound is not pre-disposed to this type of reaction. However, if the phenoxy ring were to be functionalized with, for example, a nitro group (via electrophilic substitution), subsequent nucleophilic attack could be possible.

For instance, if a nitro group is introduced at the para position, the carbon bearing a suitable leaving group (like a halogen, introduced in a separate step) would become susceptible to attack by nucleophiles. The stability of the intermediate Meisenheimer complex is a key factor in these reactions. libretexts.org

Modifications of the Alkyl Chain (e.g., halogenation, oxidation)

The alkyl chain of the 2-phenoxypropanamide (B176874) moiety offers sites for further functionalization. For example, free-radical halogenation could potentially occur at the benzylic-like position (the carbon bearing the phenoxy group), though this might be less selective. Oxidative cleavage of the ether linkage is also a possibility under harsh conditions, but this would destroy the core structure of the molecule.

Reactions Involving the Adamantane (B196018) Cage

The adamantane cage is known for its unique reactivity, particularly at its tertiary bridgehead positions and, to a lesser extent, its secondary bridge methylene (B1212753) positions. nih.govnih.govresearchgate.net The adamantane structure is a saturated hydrocarbon, so its functionalization typically proceeds through radical or carbocationic intermediates. rsc.org

Functionalization at Bridgehead and Bridge Methylene Positions

The adamantane molecule itself has four equivalent tertiary bridgehead carbons (C1, C3, C5, C7) and six equivalent secondary methylene carbons (C2, C4, C6, C8, C9, C10). nih.govnih.gov In this compound, the substituent is at a secondary (bridge) position. The remaining bridgehead positions are chemically distinct from the substituted bridge position and from each other.

Functionalization of the adamantane cage in this molecule would likely favor the remaining unoccupied bridgehead positions due to the greater stability of tertiary radicals and carbocations. nih.gov Reactions such as bromination with elemental bromine or oxidation with chromic acid are known to selectively functionalize the bridgehead positions of adamantane derivatives. researchgate.net For example, treatment with a suitable oxidizing agent could introduce a hydroxyl group at a bridgehead position.

It is also possible, though generally less facile, to functionalize the methylene bridge positions. nih.gov The presence of the large substituent at the 2-position might sterically hinder reactions at adjacent positions.

Table 3: Potential Products of Adamantane Cage Functionalization

ReactionReagentsPotential Product
Bridgehead BrominationBr₂N-((bromo)adamantan-2-yl)-2-phenoxypropanamide
Bridgehead HydroxylationCrO₃/AcOHN-((hydroxy)adamantan-2-yl)-2-phenoxypropanamide
Bridgehead MethylationAlCl₃, TetramethylsilaneN-((methyl)adamantan-2-yl)-2-phenoxypropanamide researchgate.net

Radical Reactions

The this compound molecule presents several sites susceptible to radical reactions, primarily centered on the bulky adamantane moiety and the benzylic-like position of the propanamide backbone.

The adamantane cage is known for its remarkable stability, yet it can undergo radical functionalization under specific conditions. The tertiary bridgehead positions (C1, C3, C5, C7) are generally the most reactive sites in adamantane itself due to the stabilization of the resulting tertiary radical. However, in the 2-substituted adamantyl group of the target molecule, the reactivity landscape shifts. The bridgehead positions adjacent to the point of substitution (C1 and C3) and the secondary bridge position (C2) bearing the nitrogen atom are potential sites for hydrogen abstraction.

Initiators such as peroxides or UV light can generate radicals that abstract a hydrogen atom from the adamantane skeleton, leading to an adamantyl radical. This intermediate can then be trapped by various radical scavengers or participate in propagation steps. For instance, reaction with radical halogenating agents like N-bromosuccinimide (NBS) under UV irradiation would be expected to yield brominated adamantyl derivatives.

Another potential site for radical attack is the α-carbon of the phenoxy group. The hydrogen atom at this position is activated, akin to a benzylic proton, and its abstraction would lead to a resonance-stabilized radical. This intermediate could subsequently undergo dimerization, elimination, or react with other radical species present in the medium.

Table 1: Potential Radical Reactions and Expected Products

Reagent/ConditionTarget SiteExpected TransformationPotential Product Class
N-Bromosuccinimide (NBS), AIBNAdamantane BridgeheadRadical BrominationBromo-adamantyl derivatives
Di-tert-butyl peroxide, Heatα-carbon to Phenoxy GroupHydrogen Abstraction/DimerizationDimeric propanamide derivatives
Tributyltin hydride, AIBNGeneral C-H bondsReductive Dehalogenation (if halogenated)Parent Compound

Stereochemical Stability and Epimerization Studies

This compound possesses a stereocenter at the C2 position of the propanamide chain, the carbon atom bonded to the phenoxy group. The stability of this stereocenter is crucial for applications where specific stereoisomers are required.

The primary pathway for the loss of stereochemical integrity would be through epimerization, which is the change in configuration at one of several stereocenters in a molecule. In this case, epimerization would lead to the conversion of one enantiomer (e.g., the R-enantiomer) into the other (the S-enantiomer), resulting in a racemic mixture over time.

This process is most commonly facilitated by the formation of an enolate or enol intermediate under basic or acidic conditions, respectively.

Base-Catalyzed Epimerization: A strong base can deprotonate the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to racemization. The phenoxy group's electron-withdrawing nature can enhance the acidity of the α-proton, potentially making the compound susceptible to epimerization even with milder bases.

Acid-Catalyzed Epimerization: Under acidic conditions, the carbonyl oxygen of the amide can be protonated, which enhances the electrophilicity of the carbonyl carbon and promotes the formation of an enol. Tautomerization back to the keto form can result in racemization.

The bulky adamantane group may offer some steric hindrance that could influence the rate of approach of a base or acid, thereby affecting the kinetics of epimerization. Furthermore, the amide bond itself can undergo hydrolysis under strong acidic or basic conditions, which represents a competing degradation pathway rather than simple epimerization.

Table 2: Conditions Affecting Stereochemical Stability

ConditionPotential OutcomeInfluencing Factors
Strong Base (e.g., NaOH, KOtBu)High risk of Epimerization/RacemizationBase strength, temperature, solvent
Strong Acid (e.g., HCl, H₂SO₄)Risk of Epimerization and/or HydrolysisAcid concentration, temperature
Elevated TemperatureIncreased rate of Epimerization/DegradationDuration of heating
Mildly Basic/Acidic pH (5-8)Generally StableBuffer system, presence of catalysts

Derivatization Strategies for Structural Exploration

To explore the structure-activity relationships of this compound, various derivatization strategies can be employed. These modifications can target the adamantane cage, the phenoxy ring, or the amide functionality.

Future Directions in Chemical Research of N Adamantan 2 Yl 2 Phenoxypropanamide

Development of Novel Synthetic Pathways

The synthesis of N-(ADAMANTAN-2-YL)-2-PHENOXYPROPANAMIDE, like any amide, traditionally involves the coupling of an amine (2-adamantanamine) and a carboxylic acid (2-phenoxypropanoic acid) or its activated derivative. Future research will likely focus on developing more efficient, sustainable, and scalable synthetic methods.

Advancements could be sought in the following areas:

Direct Amidation Methods: Research into catalytic methods that enable the direct formation of the amide bond from the parent carboxylic acid and amine without the need for stoichiometric activating agents would be a significant step forward. This approach minimizes waste and simplifies purification procedures.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Novel Coupling Reagents: While standard coupling reagents are effective, the development of new reagents that are more atom-economical, less hazardous, and more effective for sterically hindered substrates like 2-adamantanamine remains a key research goal.

A comparative analysis of potential synthetic strategies is presented below:

Synthetic Method Potential Advantages Research Focus
Acid Chloride Method High reactivity, often high yield.Development of milder conditions to avoid side reactions.
Carbodiimide Coupling Mild conditions, widely applicable.Improving efficiency with sterically hindered 2-adamantanamine.
Direct Catalytic Amidation High atom economy, reduced waste.Catalyst development for high turnover and substrate scope.
Flow Chemistry Scalability, safety, process control.Optimization of reactor design and reaction conditions.

Future work could also explore the synthesis of adamantane (B196018) derivatives from alternative starting materials, such as the Lewis-acid catalyzed rearrangement of other polycyclic hydrocarbons to form the adamantane cage. nih.gov

Exploration of Advanced Chiral Resolution Methods

The 2-phenoxypropanamide (B176874) portion of the molecule contains a stereocenter, meaning the compound exists as a pair of enantiomers. As the biological and chemical properties of enantiomers can differ significantly, the development of effective chiral resolution techniques is critical. ntu.edu.twnih.gov

Future research is expected to move beyond classical resolution methods towards more advanced and efficient techniques:

Chiral High-Performance Liquid Chromatography (HPLC): The development of novel chiral stationary phases (CSPs) specifically designed for the separation of phenoxypropanoic acid amides could offer high-resolution separation for both analytical and preparative purposes. Studies have shown the effectiveness of CSPs like those based on glycopeptides (e.g., teicoplanin) for resolving similar aryloxyphenoxypropanoic acids. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced solvent consumption. Future work could focus on optimizing SFC methods using various chiral columns and co-solvents.

Capillary Electrophoresis (CE): CE-based methods, particularly those using chiral selectors like cyclodextrins, are highly efficient for analytical-scale enantiomeric separation. nih.govnih.govjiangnan.edu.cn Research could explore new types of chiral selectors and optimize separation conditions for this specific compound. nih.govwvu.edu

Enzymatic Resolution: The use of lipases or other enzymes to selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer, allowing for the separation of the unreacted enantiomer, is a promising and environmentally friendly approach. ntu.edu.tw

A comparison of potential advanced chiral resolution techniques is provided below:

Technique Principle Potential Advantages for this Compound
Chiral HPLC Differential interaction with a chiral stationary phase. wvu.eduHigh resolution, well-established, scalable for purification. nih.gov
Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase. jiangnan.edu.cnFast separations, lower environmental impact.
Capillary Electrophoresis (CE) Differential migration in an electric field with a chiral selector. nih.govwvu.eduHigh separation efficiency, very small sample requirement. nih.gov
Enzymatic Resolution Enantioselective enzymatic transformation.High selectivity, "green" chemistry principles.

Mechanistic Studies of Specific Chemical Transformations

A thorough understanding of the reactivity and stability of this compound requires detailed mechanistic studies of its chemical transformations. The amide bond is of particular interest due to its central role in the molecule's structure.

Future research in this area could include:

Hydrolysis Kinetics and Mechanisms: Investigating the rate and mechanism of amide bond cleavage under a range of pH conditions (acidic, basic, and neutral) would provide fundamental data on the compound's stability. Such studies could reveal the influence of the bulky adamantyl group on the reactivity of the adjacent amide linkage. nih.govnih.gov Computational studies could complement experimental work to model transition states. capes.gov.brresearchgate.net

Electrochemical Cleavage: Recent research has demonstrated the selective hydrolysis of amides using electrocatalysis, offering a green and sustainable alternative to chemical reagents. rsc.org Applying this technique to this compound could provide a novel method for its controlled degradation or transformation, with mechanistic studies focusing on the role of hemiaminal intermediates. rsc.org

Oxidative and Reductive Stability: Probing the stability of the molecule in the presence of various oxidizing and reducing agents would define the scope of its chemical compatibility. This includes studying reactions at the adamantane cage, which can undergo functionalization at its bridgehead positions, and the phenoxy group. youtube.com

Application of this compound as a Synthetic Intermediate in Non-Prohibited Contexts

The unique combination of a bulky, rigid, and lipophilic adamantane group with a functionalizable phenoxypropanamide segment suggests its potential use as a building block in various non-prohibited chemical fields. wikipedia.org

Potential future applications as a synthetic intermediate include:

Materials Science: Adamantane's rigid structure is exploited to create thermally stable polymers and lubricants. youtube.comwikipedia.org This compound could serve as a monomer or an additive to impart rigidity, lipophilicity, and specific thermal properties to novel polymers.

Supramolecular Chemistry: The adamantane moiety is well-known for its ability to form stable host-guest complexes with cyclodextrins. nih.gov This property could be harnessed to construct self-assembling supramolecular structures, such as decorated liposomes or dendrimers for surface recognition studies. nih.gov

Catalysis: The phenoxy and amide groups could be chemically modified to act as ligands for metal catalysts. The bulky adamantane group could provide a specific steric environment around the catalytic center, potentially influencing the selectivity of chemical reactions.

Development of this compound as a Reference Standard in Analytical Chemistry

For any chemical compound to be accurately identified and quantified, a well-characterized reference standard is essential. cambrex.comveeprho.com The development of this compound as a certified reference standard is a critical future direction for ensuring the accuracy and reproducibility of any analytical testing involving this molecule. who.int

The process of establishing a reference standard involves several key steps:

High-Purity Synthesis and Purification: A synthetic route capable of producing the material with very high purity (typically >99.5% for a primary standard) must be established. eurofins.com This is followed by rigorous purification, often involving recrystallization or preparative chromatography.

Comprehensive Characterization: The identity and structure of the compound must be unequivocally confirmed using a suite of orthogonal analytical techniques.

Purity Assessment: The purity must be determined through multiple methods to account for different types of potential impurities (e.g., organic, inorganic, residual solvents).

Certification and Documentation: A comprehensive Certificate of Analysis (CoA) is issued, detailing the characterization data, purity value, storage conditions, and expiry date. who.intchemcon.com

The table below outlines the typical analytical techniques used in the qualification of a chemical reference standard:

Analytical Technique Purpose in Reference Standard Qualification
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups.
Chromatography (HPLC, GC) Purity assessment and quantification of impurities.
Thermogravimetric Analysis (TGA) Assessment of water content and thermal stability.
Elemental Analysis Confirmation of elemental composition.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental chemical synthesis and properties to its potential as a valuable tool in various specialized fields of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(adamantan-2-yl)-2-phenoxypropanamide, and what critical reaction conditions must be controlled to optimize yield?

  • Methodological Answer : The synthesis typically involves coupling adamantane derivatives with phenoxypropanamide precursors. Key steps include:

  • Amidation : Reacting 2-phenoxypropanoic acid with adamantan-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
  • Yield Optimization : Control reaction temperature (0–5°C during amidation to minimize side reactions) and use excess amine (1.2–1.5 equivalents) to drive the reaction to completion .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify adamantane’s characteristic signals (e.g., δ 1.6–2.1 ppm for bridgehead protons) and the phenoxy group’s aromatic protons (δ 6.8–7.4 ppm).
  • IR : Identify amide C=O stretching (~1650–1680 cm1^{-1}) and aromatic C-O-C vibrations (~1240 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 342.230 (C21_{21}H27_{27}NO2_2) .

Advanced Research Questions

Q. What methodologies resolve crystallographic ambiguities in this compound using SHELX-based refinement?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Address disorder in the adamantane moiety by splitting positions and refining occupancy ratios.
  • Validation : Check R1_1 (<5%) and wR2_2 (<12%) values. Use PLATON to analyze voids and hydrogen-bonding networks .

Q. How does the adamantane moiety influence pharmacokinetic properties, and what in vitro assays validate metabolic stability?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess membrane permeability. Adamantane increases hydrophobicity, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Conduct liver microsome assays (human/rat) with LC-MS quantification. Monitor parent compound depletion over 60 minutes. Adamantane’s rigidity reduces cytochrome P450-mediated oxidation .

Q. What computational strategies elucidate structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with viral targets (e.g., orthopoxvirus F13L protein). Focus on adamantane’s role in hydrophobic pocket binding.
  • QSAR : Build 3D-QSAR models (CoMFA/CoMSIA) using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation (q2^2 > 0.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(ADAMANTAN-2-YL)-2-PHENOXYPROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(ADAMANTAN-2-YL)-2-PHENOXYPROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.